molecular formula C10H19NO4 B156450 (S)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-76-8

(S)-N-Boc-2-hydroxymethylmorpholine

Cat. No. B156450
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-QMMMGPOBSA-N
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Description

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the Boc (tert-butoxycarbonyl) group makes it a protected form of hydroxymethylmorpholine, which can be used in further chemical reactions to produce desired molecules with high enantioselectivity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, the synthesis of N-nitroso-2-hydroxymorpholine was achieved by nitrosation and hydrolysis of N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal . In another study, a biocatalytic process was developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, which is structurally similar to (S)-N-Boc-2-hydroxymethylmorpholine, using an NADPH-dependent reductase from Saccharomyces cerevisiae . Additionally, a chemoenzymatic synthesis approach was used to produce N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine with high diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of (S)-N-Boc-2-hydroxymethylmorpholine includes a morpholine ring, a hydroxymethyl group, and a Boc protecting group. The Boc group is known for its stability under basic conditions and can be removed under acidic conditions, which is advantageous for subsequent reactions .

Chemical Reactions Analysis

Chemical reactions involving Boc-protected compounds are diverse. N-Boc-hydroxylamine, for example, can undergo various nucleophilic N- and O-functionalization reactions . The intramolecular reductive amination strategy has been employed to synthesize enantioselective (R)-N-Boc-2-hydroxymethylmorpholine . Furthermore, N-Boc-O-tosyl hydroxylamine has been used as an efficient NH-Boc transfer reagent for the amination of amino acids and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds like (S)-N-Boc-2-hydroxymethylmorpholine are influenced by the presence of the Boc group. N-Boc-hydroxylamine, for example, is supplied as a colorless or beige crystalline solid and requires specific storage conditions to maintain stability . The Boc group's stability and ease of removal under certain conditions make it a valuable feature in the synthesis of complex organic molecules.

Scientific Research Applications

Application

“(S)-N-Boc-2-hydroxymethylmorpholine” is used in the synthesis of various organic compounds . It’s a key intermediate in the production of certain pharmaceuticals and other complex organic molecules .

Method of Application

An operationally simple synthesis of “(S)-N-Boc-2-hydroxymethylmorpholine” from epichlorohydrin has been developed . This process does not require chromatography, which allows for high process throughput .

Pharmaceutical Industry

Application

“(S)-N-Boc-2-hydroxymethylmorpholine” is a top-tier pharmaceutical-grade chemical that empowers numerous realms in the pharmaceutical industry .

Method of Application

The specific methods of application in the pharmaceutical industry can vary greatly depending on the specific drug being synthesized. Typically, “(S)-N-Boc-2-hydroxymethylmorpholine” would be used as a building block or intermediate in the synthesis of a more complex molecule .

Chemical Research

Application

“(S)-N-Boc-2-hydroxymethylmorpholine” is used in various realms in chemical research .

Method of Application

The specific methods of application in chemical research can vary greatly depending on the specific experiment being conducted. Typically, “(S)-N-Boc-2-hydroxymethylmorpholine” would be used as a building block or intermediate in the synthesis of a more complex molecule .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It may include toxicity information, handling precautions, and disposal methods .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363726
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-2-hydroxymethylmorpholine

CAS RN

135065-76-8
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude product from step (i) (62.6 mmol) was dissolved in dry tetrahydrofuran (THF) (100 ml) and added dropwise at 0° C. to a suspension of lithium borohydride (2.50 g, 115 mmol) in dry THF (100 ml). The mixture was allowed to attain room temperature over night. Water (10 ml) was added and after stirring for 1 h the mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic phase was washed with 0.5 M hydrochloric acid, saturated sodium hydrogen carbonate and water. Drying over magnesium sulfate and concentration gave the title compound as a crude product (13.3 g).
Quantity
62.6 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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2.5 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KE Henegar - The Journal of Organic Chemistry, 2008 - ACS Publications
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 26 pubs.acs.org
M Willmann, J Ermert, O Prante, H Hübner… - Nuclear medicine and …, 2021 - Elsevier
Introduction The dopamine D 4 receptor (D 4 R) has attracted considerable attention as potential target for the treatment of a broad range of central nervous system disorders. Although …
Number of citations: 2 www.sciencedirect.com
XL Zhang, GQ Qiu, JM Chen… - Synthetic Communications, 2021 - Taylor & Francis
Tandem reactions between β-iodoazides and propargyl alcohols under mild conditions are presented, providing a general and convenient method for the synthesis of 6,7-dihydro-4H-[1,…
Number of citations: 2 www.tandfonline.com
A Shayanfar, SH Eghrary, F Sardari… - Journal of Chemical & …, 2011 - ACS Publications
Solubility of anthracene and phenanthrene in binary mixtures of ethanol + 2,2,4-trimethylpentane at (298.2, 308.2, and 318.2) K are reported. Five numerical methods were used to …
Number of citations: 27 pubs.acs.org
J Pu, NA Magnus - ABSTRACTS OF PAPERS …, 2013 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
MA Willmann - 2021 - kups.ub.uni-koeln.de
Die molekulare Bildgebung mit Hilfe der Positronen-Emissions-Tomographie (PET) ist wesentlich von der Verfügbarkeit geeigneter Radiotracer abhängig. Der erste Schritt im …
Number of citations: 1 kups.ub.uni-koeln.de

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